N-[(furan-2-yl)methyl]prop-2-enamide
Description
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C8H9NO2/c1-2-8(10)9-6-7-4-3-5-11-7/h2-5H,1,6H2,(H,9,10) |
InChI Key |
CLVGFMPGBPNUHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation with Acryloyl Chloride
The most straightforward synthesis involves reacting furan-2-ylmethylamine with acryloyl chloride under controlled conditions. This method leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond while releasing hydrochloric acid (HCl) as a byproduct.
Reaction Scheme:
Furan-2-ylmethylamine + Acryloyl Chloride → N-[(furan-2-yl)methyl]prop-2-enamide + HCl
Key Parameters:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used to dissolve reactants and facilitate stirring.
- Base : Triethylamine (TEA) or pyridine is added to neutralize HCl, promoting reaction efficiency and minimizing side reactions.
- Temperature : Reactions typically proceed at 0–25°C to prevent polymerization of acryloyl chloride.
- Reaction Time : 2–4 hours under inert atmosphere (argon or nitrogen).
Example Protocol:
- Furan-2-ylmethylamine (1.0 eq) is dissolved in DCM (0.1 M).
- Acryloyl chloride (1.2 eq) is added dropwise at 0°C.
- Triethylamine (1.1 eq) is introduced to scavenge HCl.
- The mixture is stirred at room temperature for 3 hours.
- Extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via column chromatography (silica gel, ethyl acetate/hexanes).
Coupling Agent-Mediated Amide Bond Formation
For less reactive substrates or when avoiding acyl chlorides, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide formation between acrylic acid and furan-2-ylmethylamine.
Reaction Scheme:
Furan-2-ylmethylamine + Acrylic Acid → this compound + H₂O
Key Parameters:
- Coupling Agent : DCC or EDC (1.1–1.5 eq).
- Base : N-Hydroxysuccinimide (NHS) or N,N'-dimethylaminopyridine (DMAP) as catalysts.
- Solvent : DCM or DMF.
- Temperature : 25–50°C.
Example Protocol:
- Acrylic acid (1.0 eq) and furan-2-ylmethylamine (1.0 eq) are mixed in DCM.
- DCC (1.2 eq) and DMAP (0.1 eq) are added.
- Stirred at 25°C for 12 hours.
- Filtrated to remove dicyclohexylurea (DCU) byproduct.
- Purified via column chromatography (silica gel, ethyl acetate/hexanes).
Yield : 60–75% (lower than direct acylation due to side reactions).
Alternative Synthetic Routes
Weinreb Amide-Mediated Horner–Wadsworth–Emmons (HWE) Reaction
While primarily used for olefin synthesis, Weinreb amides can theoretically participate in amide bond formation. However, this method is less common for this compound due to competing reactions.
Data Tables: Comparative Analysis of Methods
Challenges and Optimization Strategies
- Polymerization : Acryloyl chloride may polymerize at elevated temperatures. Use of inhibitors (e.g., hydroquinone) or strict temperature control mitigates this.
- Side Reactions : Competing hydrolysis of acyl chloride in aqueous media. Anhydrous conditions are critical.
- Stereochemistry : The (E)-configuration of the enamide is preserved under mild conditions. Strong acids or heat may induce isomerization.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(furan-2-yl)methyl]prop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its pharmacological activities.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Furan-Containing Acrylamides
- Ranitidine-Related Compounds: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide () shares a furan-2-ylmethyl group but incorporates a sulfide linkage and nitroacetamide chain. These modifications enhance its role as a pharmaceutical intermediate, contrasting with the simpler acrylamide structure of the target compound . N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide (osimertinib mesylate, ) includes a complex aryl-acrylamide structure with a furan-derived dimethylamino group. This highlights the therapeutic relevance of acrylamide-furan hybrids in kinase inhibition .
Natural Product Derivatives
- (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide () replaces the furan with phenolic groups. Such substitutions are associated with anti-inflammatory activity (IC50 < 17.21 µM), suggesting that electron-rich aromatic systems enhance bioactivity compared to furan .
Key Observations :
- Electron-withdrawing groups (e.g., halogens) on aryl rings improve synthetic yields in N-(2-arylethyl)acrylamides (85–92%) compared to furan derivatives, where yields are unreported .
- Furan-based acrylamides (e.g., osimertinib) exhibit higher pharmacological utility, while phenolic analogs prioritize bioactivity .
Key Contrasts and Limitations
- Bioactivity: Furan derivatives are underrepresented in natural product screens, where phenolic acrylamides dominate .
- Synthetic Accessibility : Halogenated aryl-acrylamides achieve higher yields (e.g., 92% for iodophenyl derivatives) compared to furan-based routes, which may require protective group chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
